2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a trifluoromethyl group, a piperazine ring, and a phenylprop-2-en-1-yl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable halogenated pyrimidine intermediate.
Addition of the Phenylprop-2-en-1-yl Moiety: The final step involves the addition of the phenylprop-2-en-1-yl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with acetylcholinesterase inhibitory activity.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Uniqueness
2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its metabolic stability. Additionally, the combination of the piperazine ring and the phenylprop-2-en-1-yl moiety provides a versatile scaffold for further functionalization and optimization for various applications.
Properties
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c1-15-24-17(14-18(25-15)20(21,22)23)19(28)27-12-10-26(11-13-27)9-5-8-16-6-3-2-4-7-16/h2-8,14H,9-13H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEAKHHSCHRBPK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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